2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
Description
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as methoxy, sulfonyl, and acetamide
Properties
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)13-22-21(24)14-23(17-8-11-19(27-4)20(12-17)28-5)29(25,26)18-9-6-16(3)7-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFKWSEBSIEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents to introduce the methoxy groups at the 3 and 4 positions of the aromatic ring.
Acetamide formation: The final step involves the reaction of the methoxylated sulfonyl aniline with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonylaniline
- N-(2-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
